

Unraveling the Transcriptomic Signatures of Aspirin and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aspirin*

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A deep dive into the gene expression landscapes shaped by **aspirin**, salicylic acid, and a nitric oxide-donating **aspirin** derivative reveals distinct and overlapping molecular responses. This guide provides a comparative analysis of their effects on gene expression, offering valuable insights for researchers, scientists, and drug development professionals.

This report synthesizes data from multiple studies to objectively compare the performance of **aspirin** and its derivatives in modulating gene expression. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate a comprehensive understanding of their mechanisms of action.

Comparative Analysis of Gene Expression Profiles

Treatment with **aspirin** and its derivatives induces significant changes in the expression of a wide range of genes involved in crucial cellular processes. The following tables summarize the key differentially expressed genes identified in various studies.

Table 1: Differentially Expressed Genes in Human Colon Organoids Treated with **Aspirin**

Gene	Regulation	Function
TRABD2A	Upregulated	Negative regulator of Wnt signaling
CEACAM7	Upregulated	Decreased in rectal neoplasia
ACSL5	Upregulated	Associated with CRC tumor recurrence
LAMC1	Upregulated	Involved in epithelial hyperplasia
PTGES2	Modulated	Central to aspirin's hypothesized mechanism
ABCC4	Modulated	Central to aspirin's hypothesized mechanism

Data sourced from a study on patient-derived normal colon organoids treated with 50µM **aspirin** for 72 hours[1].

Table 2: Gene Expression Changes Induced by NO-Releasing **Aspirin** in Jurkat T Leukemia Cells

Gene	Fold Change (mRNA level)	Function
HSPA1A	41.5 ± 7.01	Heat shock response
HSPA6	100.4 ± 8.11	Heat shock response
FOS	16.2 ± 3.2	Cell growth regulation
HSPH1	1.71 ± 0.43	Heat shock response
FMO4	4.5 ± 1.67	Detoxification
CASP9	1.77 ± 0.03	Apoptosis signaling
DDIT3	5.6 ± 0.51	Apoptosis signaling
NF-κB1	0.54 ± 0.01	Inflammation, cell survival
CCND1	0.69 ± 0.06	Cell cycle regulation

Data from a study using 20μM p-NO-ASA on Jurkat T cells.[2]

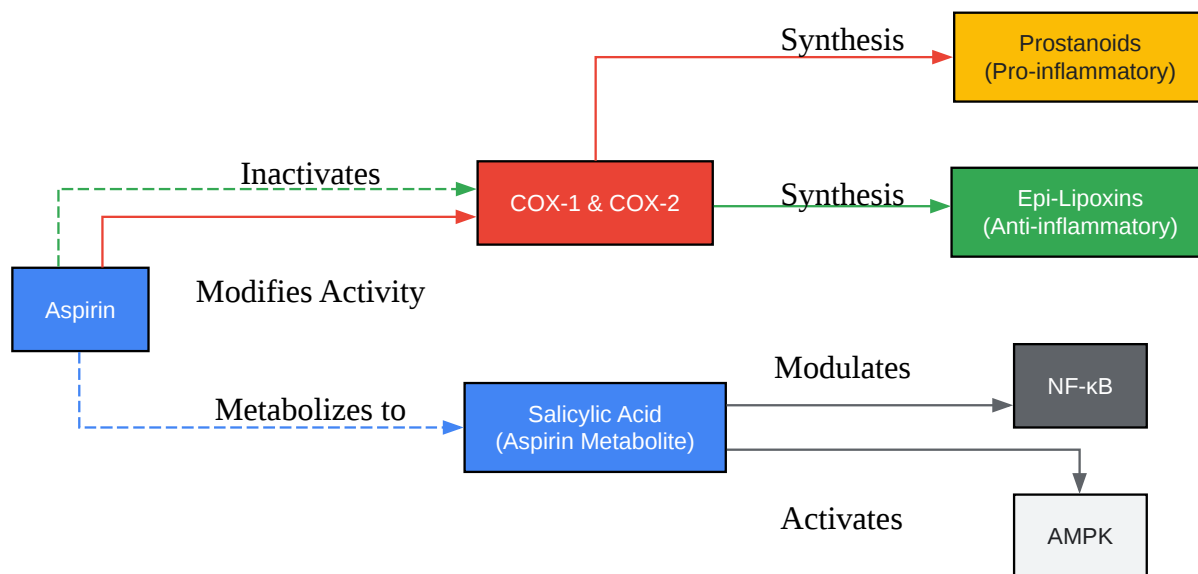
Table 3: Salicylic Acid-Responsive Genes in Potato

Gene Category	Regulation by SA	Key Pathways
Differentially Expressed Genes (DEGs)	3,390 upregulated, 3,278 downregulated	Phenylpropanoid biosynthesis, Glutathione metabolism, Plant hormone signal transduction, MAPK signaling, Plant-pathogen interactions

Findings from a transcriptome analysis of potato samples treated with salicylic acid.[3]

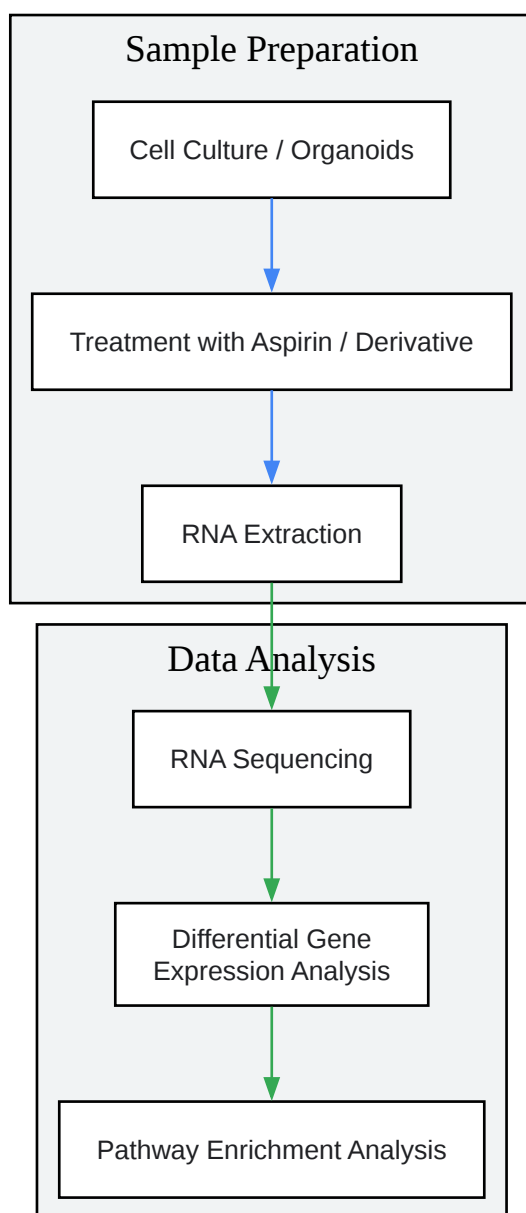
Key Signaling Pathways and Experimental Workflows

The modulation of gene expression by **aspirin** and its derivatives is intricately linked to their influence on specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental procedures used to investigate them.



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Caption: Simplified signaling pathways affected by **aspirin** and its metabolite, salicylic acid.



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Caption: General experimental workflow for analyzing gene expression profiles.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the gene expression data. Below are summaries of the key experimental protocols.

Aspirin Treatment of Colon Organoids:[1]

- Model: Colon organoids derived from 38 healthy individuals.
- Treatment: 50µM **aspirin** or vehicle control for 72 hours.
- Analysis: Bulk RNA-sequencing followed by paired regression analysis using DESeq2 to identify differentially expressed genes (DEGs). Cellular composition was determined using CIBERSORTx.

NO-Releasing **Aspirin** on Jurkat T Cells:[2]

- Model: Jurkat T-acute lymphoblastic leukemia (T-ALL) cells.
- Treatment: 10µM and 20µM of p-NO-ASA.
- Analysis: DNA oligoarrays with 263 genes related to stress and drug metabolism were used to examine gene expression profiles. Real-time quantitative RT-PCR was used for confirmation.

Salicylic Acid Treatment in Potato:[3]

- Model: Potato plants.
- Treatment: Exogenous application of salicylic acid (SA) and 2-aminoindan-2-phosphonic acid (ABT), an inhibitor of SA biosynthesis.
- Analysis: RNA-sequencing to identify differentially expressed genes. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted.

Discussion and Conclusion

The comparative analysis reveals that while **aspirin** and its derivatives share some common pathways, they also exhibit unique gene expression signatures. **Aspirin's** effects in colon organoids highlight its role in regulating Wnt signaling and other pathways relevant to colorectal cancer chemoprevention[1]. The acetyl portion of the **aspirin** molecule is responsible for the irreversible inhibition of COX-1 and the modification of COX-2 activity, a key mechanism of its action[4].

The nitric oxide-donating derivative of **aspirin**, p-NO-ASA, demonstrates a potent induction of heat shock proteins and genes involved in apoptosis and detoxification in leukemia cells, suggesting a distinct mechanism of action that could be beneficial in cancer therapy[2].

Salicylic acid, the primary metabolite of **aspirin**, is a key signaling molecule in plants, regulating responses to various stresses through the modulation of pathways like phenylpropanoid biosynthesis and MAPK signaling[3]. While these studies are in a different biological system, they provide a broader understanding of salicylate's potential to influence fundamental cellular processes.

In conclusion, the gene expression profiles induced by **aspirin** and its derivatives are complex and context-dependent. This guide provides a foundational comparison that can aid researchers in designing future studies and in the development of novel therapeutic agents with tailored molecular activities. Further head-to-head transcriptomic studies, particularly in human systems, are warranted to fully elucidate the comparative effects of these compounds.

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- To cite this document: BenchChem. [Unraveling the Transcriptomic Signatures of Aspirin and Its Derivatives: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665792#comparative-analysis-of-the-gene-expression-profiles-induced-by-aspirin-and-its-derivatives]

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